(3-(5-Methoxypyridin-3-yl)phenyl)methanol
Description
Chemical Classification and Core Structural Features of Phenyl(pyridyl)methanol Derivatives
Phenyl(pyridyl)methanol derivatives are a class of organic compounds characterized by a specific molecular architecture. At their core, these molecules feature a methanol (B129727) group (-CH₂OH) attached to a phenyl ring, which is itself connected to a pyridine (B92270) ring. The subject of this article, (3-(5-Methoxypyridin-3-yl)phenyl)methanol, belongs to this class. Its structure consists of a phenylmethanol group where the phenyl ring is substituted at the 3-position with a 5-methoxypyridin-3-yl group.
The fundamental structure of phenyl(pyridyl)methanol involves a central carbon atom bonded to a hydrogen, a hydroxyl group (-OH), a phenyl ring, and a pyridine ring. The spatial arrangement of the two aromatic rings is a key structural feature. For instance, in the related compound phenyl(pyridin-2-yl)methanol, the pyridine and phenyl rings are inclined to each other at an angle of 71.42 (10)°. nih.gov This dihedral angle influences the molecule's three-dimensional shape and its potential interactions with biological targets. In the crystalline state, these molecules can form hydrogen bonds, such as O—H⋯N interactions, linking them into helical chains. nih.gov
The specific substitution pattern and the presence of additional functional groups, like the methoxy (B1213986) group (-OCH₃) in this compound, further define the chemical properties and reactivity of each derivative. These compounds are classified as aromatic alcohols and heterocyclic compounds.
Table 1: General Properties of Phenyl(pyridyl)methanol Derivatives
| Property | Description |
| Parent Compound | Phenylmethanol (Benzyl Alcohol) nih.gov |
| Core Scaffolds | Phenyl, Pyridine |
| Key Functional Groups | Hydroxyl (-OH), Pyridine Nitrogen |
| Potential Bonding | Hydrogen bonding (donor: -OH, acceptor: pyridine N) nih.gov |
| Structural Feature | Non-coplanar orientation of aromatic rings nih.gov |
This table provides generalized information based on the fundamental structure of phenyl(pyridyl)methanol derivatives.
Academic Significance of Pyridine- and Phenyl-Scaffolded Compounds in Contemporary Chemical Research
The pyridine and phenyl moieties are foundational scaffolds in medicinal chemistry and materials science due to their versatile chemical properties and their prevalence in biologically active molecules.
The pyridine scaffold , a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug discovery. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which facilitates strong interactions with biological receptors and can improve the pharmacokinetic properties of a drug molecule. nih.gov Pyridine rings are found in numerous natural products, including alkaloids, vitamins, and coenzymes. nih.govrsc.org In modern pharmaceuticals, the inclusion of a pyridine moiety is a common strategy to enhance aqueous solubility, metabolic stability, cell permeability, and binding potency. nih.govnih.gov An analysis of drugs approved by the U.S. FDA between 2014 and 2023 revealed 54 drugs containing a pyridine ring, with a significant number being anticancer agents and drugs targeting the central nervous system. acs.org
The phenyl scaffold , derived from benzene, is the most common ring system found in marketed drugs. northwestern.eduacs.org It can serve as a core scaffold to orient other functional groups in a specific three-dimensional arrangement or act as a pharmacophore itself, interacting with biological targets through hydrophobic and π-stacking interactions. Phenols and phenolic ethers, which are derivatives of the phenyl scaffold, are present in a large number of pharmaceuticals, including 55 compounds on the World Health Organization's list of essential medicines. tandfonline.com While the phenyl group is immensely popular, its indiscriminate use can lead to poor physicochemical properties, such as low solubility. northwestern.educhemscene.com Consequently, a significant area of research involves the strategic modification of the phenyl ring or its replacement with bioisosteres to optimize molecular properties while maintaining or enhancing biological activity. northwestern.eduacs.org
The combination of these two scaffolds in a single molecule, as seen in phenyl(pyridyl)methanol derivatives, creates a framework with significant potential for fine-tuning chemical and biological properties for various research applications.
Current Research Landscape and Future Trajectories for this compound
Specific research focused exclusively on this compound is not extensively documented in publicly available literature. The compound is primarily available through chemical suppliers, which suggests its role as a building block or intermediate in the synthesis of more complex molecules for research purposes. rsc.org
The future research trajectories for this compound can be inferred from the known applications of its constituent parts. The phenyl(pyridyl) structure is a key component in ligands for catalysis and in materials science. For example, derivatives of 2-phenylpyridine (B120327) are used to create highly fluorescent metal complexes for organic light emitting diodes (OLEDs). nih.gov
The specific structure of this compound presents several avenues for future investigation:
Medicinal Chemistry: The presence of both a hydrogen bond donor (-OH) and acceptor (pyridine nitrogen), along with the methoxy-substituted pyridine ring, makes it a valuable scaffold for creating libraries of new compounds. These could be tested for various biological activities, as molecules with similar structures are explored as kinase inhibitors and for other therapeutic targets. acs.orgacs.org
Catalysis and Ligand Synthesis: The pyridine nitrogen offers a coordination site for metal ions. This compound could serve as a precursor for novel ligands used in asymmetric catalysis or for the development of new metal-organic frameworks (MOFs). Research into pincer-type molybdenum complexes with pyridine-based ligands for hydrogenation reactions highlights the ongoing interest in this area.
Materials Science: The combination of aromatic rings suggests potential applications in the development of functional materials. Modifications of the hydroxyl group could lead to new polymers or liquid crystals with specific electronic or photophysical properties.
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
[3-(5-methoxypyridin-3-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-16-13-6-12(7-14-8-13)11-4-2-3-10(5-11)9-15/h2-8,15H,9H2,1H3 |
InChI Key |
HEAWWSIELOYMDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Convergent Synthetic Routes for (3-(5-Methoxypyridin-3-yl)phenyl)methanol
Convergent synthesis offers an efficient approach to complex molecules by preparing key fragments separately before their assembly. For the target molecule, this involves the synthesis of a substituted phenyl component and a substituted pyridine (B92270) component, which are then coupled.
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon bonds, making them ideal for constructing the biaryl linkage in this compound. libretexts.org The most common of these reactions are the Suzuki-Miyaura, Stille, and Negishi couplings. rsc.org
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. libretexts.org For the synthesis of the target molecule, a plausible route involves the reaction of 3-bromo-5-methoxypyridine (B189597) with (3-(hydroxymethyl)phenyl)boronic acid. medchemexpress.comsigmaaldrich.comchemimpex.cominnospk.com The required 3-bromo-5-methoxypyridine can be synthesized from 3,5-dibromopyridine (B18299) and methanol (B129727). wikipedia.org The (3-(hydroxymethyl)phenyl)boronic acid is a commercially available reagent. sigmaaldrich.comchemimpex.combiosynth.com Alternatively, the coupling partners can be reversed, using 5-methoxy-3-pyridylboronic acid and (3-bromophenyl)methanol. mdpi.commatrix-fine-chemicals.com The Suzuki-Miyaura coupling is often favored due to the low toxicity and stability of the boronic acid reagents. numberanalytics.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | nih.gov |
| Base | Na₂CO₃ or K₃PO₄ | orgsyn.org |
| Solvent | Dioxane/Water or Toluene/Ethanol/Water | researchgate.net |
| Temperature | 80-110 °C | nih.gov |
| Potential Yield | Good to Excellent | researchgate.net |
Stille Coupling: The Stille coupling utilizes an organotin compound and an organohalide. mdpi.com A potential pathway to this compound would involve the reaction of 3-bromo-5-methoxypyridine with a stannane (B1208499) derivative of (3-hydroxymethyl)phenyl), such as (3-(tributylstannyl)phenyl)methanol. While effective, the toxicity of organotin reagents is a significant drawback of this method. libretexts.org
Table 2: Representative Conditions for Stille Coupling
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄ | libretexts.org |
| Solvent | Toluene or THF | mdpi.com |
| Temperature | 80-120 °C | mdpi.com |
| Potential Yield | Good to Excellent | libretexts.org |
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide. buchler-gmbh.comchemicalbook.com This method is known for its high reactivity and functional group tolerance. buchler-gmbh.com A feasible route would be the coupling of 3-bromo-5-methoxypyridine with a (3-(hydroxymethyl)phenyl)zinc halide. The organozinc reagent can be prepared in situ from the corresponding organolithium or Grignard reagent. buchler-gmbh.comchemicalbook.com
Table 3: Representative Conditions for Negishi Coupling
| Parameter | Condition | Reference |
| Catalyst | Pd(dppf)Cl₂ or Ni(acac)₂/ligand | buchler-gmbh.comchemicalbook.comingentaconnect.com |
| Solvent | THF or Dioxane | rsc.orgingentaconnect.com |
| Temperature | Room Temperature to 80 °C | rsc.orgingentaconnect.com |
| Potential Yield | Good to Excellent | buchler-gmbh.comchemicalbook.com |
While palladium-catalyzed cross-coupling reactions assemble the biaryl core from pre-formed rings, other strategies involve the construction of one of the heterocyclic rings onto a pre-existing aromatic partner. For the pyridine ring, various condensation and cyclization reactions are known. For instance, the Hantzsch pyridine synthesis or related multi-component reactions could be envisioned, although this would likely require a more complex, linear synthesis to arrive at the specific substitution pattern of the target molecule. nih.gov Metal-catalyzed cycloaddition reactions, such as [2+2+2] cycloadditions of alkynes and nitriles, also offer a convergent route to substituted pyridines, though their application to the direct synthesis of this compound is not explicitly documented. beilstein-journals.org
A key convergent strategy involves the use of a benzylic alcohol precursor that already contains one of the aromatic rings and a suitable functional group for coupling. For example, (3-bromophenyl)methanol can be coupled with 5-methoxy-3-pyridylboronic acid via a Suzuki-Miyaura reaction. matrix-fine-chemicals.com The synthesis of (3-bromophenyl)methanol can be achieved by the reduction of 3-bromobenzoic acid or 3-bromobenzaldehyde. chemicalbook.com
Another approach could involve the asymmetric reduction of the corresponding ketone, (3-(5-methoxypyridin-3-yl)phenyl)methanone, to yield the chiral benzylic alcohol. This can be achieved using chiral catalysts, such as those based on iridium or ruthenium complexes, in an asymmetric hydrogenation reaction. researchgate.netrsc.org
Chemical Transformations and Functional Group Interconversions of Synthetic Intermediates
The synthesis of this compound relies on a series of well-established chemical transformations and functional group interconversions. benthamdirect.comnih.govrsc.org
A common strategy involves the cross-coupling of precursors bearing a functional group that can be subsequently converted to the desired hydroxymethyl group. For instance, a Suzuki-Miyaura coupling between 3-bromo-5-methoxypyridine and 3-formylphenylboronic acid would yield 3-(5-methoxypyridin-3-yl)benzaldehyde. This aldehyde can then be reduced to the target benzylic alcohol using a variety of reducing agents, such as sodium borohydride. biosynth.com Similarly, coupling with a precursor containing a carboxylic acid or ester group, followed by reduction with a more powerful reducing agent like lithium aluminum hydride, would also afford the target compound. nih.gov
The synthesis of the pyridine precursor itself, 3-bromo-5-methoxypyridine, involves a nucleophilic aromatic substitution reaction on 3,5-dibromopyridine with sodium methoxide. wikipedia.org The corresponding boronic acid, 5-methoxypyridine-3-boronic acid, can be prepared from 3-bromo-5-methoxypyridine via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. mdpi.com
Principles of Sustainable Chemistry in the Synthesis of Phenyl(pyridyl)methanol Scaffolds
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.comnih.govnumberanalytics.com
Atom Economy: Palladium-catalyzed cross-coupling reactions, while powerful, can have a low atom economy due to the generation of stoichiometric amounts of salt byproducts. libretexts.org Among the common cross-coupling reactions, the Suzuki-Miyaura coupling is often considered more environmentally benign due to the relatively non-toxic nature of the boron-containing byproducts. numberanalytics.com
Use of Safer Solvents: A significant focus of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. ingentaconnect.comresearchgate.netbenthamdirect.com Water is an attractive solvent for palladium-catalyzed cross-coupling reactions due to its non-toxic and non-flammable nature. ingentaconnect.comresearchgate.netbenthamdirect.com The use of aqueous solvent systems can also simplify catalyst recycling. mdpi.comrsc.org Ethanol and its mixtures with water have also been shown to be effective and greener solvent systems for Suzuki couplings. aidic.it
Catalyst Recycling: The high cost of palladium necessitates the development of methods for its recovery and reuse. mdpi.comacs.orgmdpi.com The use of solid-supported catalysts, such as palladium on charcoal or chitosan, allows for easier separation of the catalyst from the reaction mixture and its subsequent recycling. nih.gov Homogeneous catalysts can also be recycled by using aqueous-biphasic systems or by employing ligands that facilitate catalyst precipitation after the reaction. rsc.orgacs.org
Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry for the synthesis of heterocyclic compounds. rsc.orgnumberanalytics.comanton-paar.comsphinxsai.com Microwave heating can lead to dramatic reductions in reaction times, which can result in significant energy savings, particularly when using sealed-vessel techniques at elevated temperatures. anton-paar.comnih.gov
Spectroscopic and Advanced Structural Elucidation Techniques
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights
Raman Spectroscopy:Information on the Raman scattering peaks for this compound, which would complement FTIR data and provide insights into the molecular structure and symmetry, is also not found in the surveyed literature.
Due to the lack of specific experimental data for (3-(5-Methoxypyridin-3-yl)phenyl)methanol, a scientifically accurate and detailed article according to the requested outline cannot be generated at this time.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound in a suitable solvent, such as ethanol, is anticipated to reveal characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the heteroaromatic pyridine (B92270) system. The presence of the methoxy (B1213986) and hydroxymethyl substituents influences the electronic distribution and, consequently, the absorption maxima (λmax).
Based on analogous structures, the UV-Vis spectrum would likely exhibit distinct absorption peaks. The data presented in the following table is illustrative and based on typical values for similar aromatic and heteroaromatic compounds.
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent |
| π → π* (Pyridine Ring) | ~270 | ~2500 | Ethanol |
| π → π* (Phenyl Ring) | ~255 | ~200 | Ethanol |
| n → π* (Pyridine N) | ~310 | ~100 | Ethanol |
| Note: The data in this table is hypothetical and intended for illustrative purposes based on the analysis of structurally related compounds. |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry serves as a critical tool for confirming the molecular weight of this compound and for deducing its structure through analysis of its fragmentation pattern. Using an ionization technique such as Electron Ionization (EI), the molecule is expected to form a molecular ion (M+•) peak corresponding to its exact mass.
The fragmentation of this compound is likely to proceed through several characteristic pathways, driven by the stability of the resulting fragments. Key fragmentation patterns for related aromatic alcohols and ethers often involve cleavages at the benzylic position and within the ether linkages. libretexts.orgyoutube.com
Common fragmentation pathways for this compound would likely include:
Loss of a hydrogen radical (H•): Formation of a stable [M-1]+ ion.
Loss of a hydroxyl radical (•OH): Leading to an [M-17]+ fragment.
Loss of a methoxy radical (•OCH3): Resulting in an [M-31]+ ion.
Cleavage of the C-C bond between the phenyl ring and the methanol (B129727) group: This would generate a stable tropylium-like cation or a substituted phenyl cation.
Fragmentation of the pyridine ring: Leading to smaller charged fragments.
The expected major peaks in the mass spectrum are summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity |
| 215 | [M]+• (Molecular Ion) | Moderate |
| 214 | [M-H]+ | High |
| 198 | [M-OH]+ | Moderate |
| 184 | [M-OCH3]+ | Moderate |
| 107 | [C7H7O]+ | High |
| 77 | [C6H5]+ | Moderate |
| Note: The relative intensities are predictive and based on the general fragmentation patterns of similar compounds. |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although specific crystallographic data for this compound is not publicly available, analysis of related structures, such as 3,5-disubstituted pyridine derivatives, allows for a reasoned prediction of its solid-state architecture. nih.gov
The dihedral angle between the phenyl and pyridine rings will be a key structural feature, indicating the degree of twisting between the two aromatic systems. This angle is influenced by steric hindrance and electronic effects of the substituents. In similar biaryl systems, a non-coplanar arrangement is common.
A hypothetical set of crystallographic parameters for this compound is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.9 |
| β (°) | ~95 |
| Volume (Å3) | ~1100 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm3) | ~1.30 |
| Note: This data is hypothetical and serves as a plausible example based on crystallographic data of analogous compounds. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comresearchgate.net It is a common approach for predicting molecular properties. For the target compound, DFT calculations would typically be performed to optimize the molecule's geometry to its lowest energy state before further analysis. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com These orbitals are key to understanding chemical reactivity. youtube.comlibretexts.org
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. researchgate.net The energy and location of the HOMO indicate the molecule's nucleophilic or basic sites. youtube.com For (3-(5-Methoxypyridin-3-yl)phenyl)methanol, the HOMO would likely be distributed across the electron-rich methoxypyridine and phenyl rings.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor and is associated with electrophilic sites. researchgate.net
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.netsci-hub.se
Specific FMO analysis data for this compound is not available in published literature.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the electrostatic potential on a molecule's surface. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other charged species. wolfram.com The MEP map uses a color scale to denote different potential regions:
Red/Yellow: Regions of negative potential (electron-rich), indicating sites prone to electrophilic attack. researchgate.netresearchgate.net In the target molecule, these would likely be centered on the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the methoxy (B1213986) and methanol (B129727) groups.
Blue: Regions of positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net These would likely be found around the hydrogen atoms, particularly the hydroxyl proton of the methanol group.
Green: Regions of neutral potential. researchgate.net
A specific MEP map for this compound is not available in published literature.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis examines the charge distribution within a molecule in the context of Lewis structures, describing bonding in terms of localized one-center (lone pairs) and two-center (bonds) units. uni-muenchen.dewikipedia.org This method provides insights into:
Hybridization and Bonding: It details the composition of bonding orbitals (e.g., σ and π bonds) and lone pairs. wikipedia.org
Charge Transfer and Delocalization: NBO analysis quantifies intramolecular charge transfer and delocalization effects by studying the interactions between filled "donor" NBOs and empty "acceptor" NBOs. researchgate.netwisc.edu The stabilization energy (E2) associated with these donor-acceptor interactions indicates the strength of hyperconjugative effects, which contribute to molecular stability. researchgate.net
Specific NBO analysis, including charge distributions and stabilization energies for this compound, is not available in published literature.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be crucial for:
Conformational Analysis: The molecule has rotational freedom around the bond connecting the phenyl and pyridine rings, as well as around the bonds of the methanol and methoxy groups. MD simulations can sample the vast conformational space to identify the most stable, low-energy conformers. sci-hub.se
Intermolecular Interactions: By simulating the molecule in a solvent (like water) or within a crystal lattice, MD can reveal how it interacts with its environment through hydrogen bonds, van der Waals forces, and π-π stacking.
Specific MD simulation studies for this compound are not available in published literature.
Quantum Chemical Modeling of Reaction Mechanisms and Pathways
Quantum chemical modeling can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of its mechanism.
Transition State Characterization
A critical part of modeling reaction mechanisms is locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.
Geometry and Energy: Calculations would determine the geometry and energy of the transition state structure for potential reactions, such as the oxidation of the methanol group or substitution on one of the aromatic rings.
Vibrational Analysis: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency in the calculated vibrational spectrum, which corresponds to the motion along the reaction coordinate.
Specific quantum chemical modeling of reaction pathways and transition state characterization for this compound is not available in published literature.
In Silico Prediction of Spectroscopic Parameters
In silico methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra or even serve as a predictive tool. These calculations are typically performed on the optimized geometries of the most stable conformers.
A detailed theoretical study would provide predictions for various types of spectra:
NMR Spectroscopy: Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predicted values, when compared to experimental data, are crucial for confirming the chemical structure and assigning specific resonances.
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic transitions of a molecule. This allows for the calculation of the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. Such calculations can elucidate the nature of the electronic excitations, such as π→π* or n→π* transitions.
While no specific published data exists for this compound, studies on substituted biphenyls and pyridine derivatives demonstrate that theoretical predictions of spectroscopic properties are generally in good agreement with experimental findings, providing a powerful tool for structural elucidation and analysis. psu.eduresearchgate.net
Chemical Reactivity and Derivatization Strategies
Modifications and Transformations of the Phenylmethanol Moiety
The primary alcohol of the phenylmethanol group is a key site for synthetic modification, susceptible to a variety of common organic reactions.
The benzylic alcohol in (3-(5-Methoxypyridin-3-yl)phenyl)methanol can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions. Mild oxidizing agents are expected to yield the aldehyde, while stronger agents would lead to the carboxylic acid. Conversely, while the alcohol is already in a reduced state, derivatization followed by reduction (e.g., conversion to a tosylate and subsequent hydrogenolysis) could yield the corresponding methyl-substituted biphenyl (B1667301) derivative.
Specific research findings on the oxidation or reduction of this compound are not detailed in the reviewed scientific literature. However, the expected transformations are summarized in the table below.
| Reaction Type | Potential Reagents | Expected Product |
| Oxidation (to Aldehyde) | Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP) | 3-(5-Methoxypyridin-3-yl)benzaldehyde |
| Oxidation (to Carboxylic Acid) | Potassium permanganate (B83412) (KMnO₄), Chromic acid (H₂CrO₄) | 3-(5-Methoxypyridin-3-yl)benzoic acid |
| Reduction (of a derivative) | 1. TsCl, pyridine (B92270); 2. LiAlH₄ | 3-Methoxy-5-(3-methylphenyl)pyridine |
The hydroxyl group of the phenylmethanol moiety is readily available for esterification and etherification reactions. Esterification can be achieved by reacting the alcohol with carboxylic acids (under Fischer conditions), acid chlorides, or acid anhydrides. Etherification, such as the Williamson ether synthesis, would typically involve deprotonating the alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.
Detailed experimental data for esterification or etherification of this specific compound are not available in the public literature. The table below illustrates potential reactions.
| Reaction Type | General Reactants | Expected Product Class |
| Esterification | R-COOH, H⁺ catalyst or R-COCl, base | (3-(5-Methoxypyridin-3-yl)phenyl)methyl ester |
| Etherification (Williamson) | 1. NaH; 2. R-X | (3-(5-Methoxypyridin-3-yl)phenyl)methyl ether |
Directed Functionalization of the Pyridine Ring System
The pyridine ring in the molecule contains a nitrogen atom and a methoxy (B1213986) substituent, which influence its reactivity towards various reagents.
Specific literature detailing successful EAS reactions on this compound has not been identified.
Nucleophilic aromatic substitution (SNA) is a more common reaction pathway for electron-poor rings like pyridine. wikipedia.orgyoutube.com Attack is favored at the positions ortho and para to the ring nitrogen (the C2, C4, and C6 positions) because the nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.com In this molecule, the methoxy group at C5 is not positioned at a site typically activated for nucleophilic attack. However, under forcing conditions, it is conceivable that the methoxy group could be displaced by a strong nucleophile, although this is less probable than substitution at an activated position bearing a better leaving group (like a halide). A recent method has been developed for the nucleophilic amination of methoxypyridines using a sodium hydride-lithium iodide composite, which could potentially be applied. ntu.edu.sg
No specific examples of NAS on this compound are documented in the surveyed literature.
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic. It can readily react with electrophiles. A common derivatization is N-alkylation, where treatment with an alkyl halide (e.g., methyl iodide) yields a quaternary pyridinium salt. Another potential transformation is N-oxidation, typically using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. This transformation can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions. google.com
| Reaction Type | Reagent | Expected Product |
| N-Alkylation | Methyl Iodide (CH₃I) | 3-(3-(Hydroxymethyl)phenyl)-5-methoxy-1-methylpyridin-1-ium iodide |
| N-Oxidation | m-CPBA | This compound N-oxide |
Impact of Strategic Substitutions on Electronic and Steric Properties
The introduction of substituents onto the biaryl scaffold of this compound can significantly alter its electronic and steric characteristics. These modifications are crucial for fine-tuning the molecule's properties for various applications.
Halogenation of the this compound framework can occur on either the pyridine or the phenyl ring, with the regioselectivity being dependent on the reaction conditions and the nature of the halogenating agent.
On the pyridine ring, electrophilic halogenation is generally challenging due to the ring's electron-deficient nature. nih.govnih.govresearchgate.net However, the presence of the electron-donating methoxy group at the 5-position can facilitate this reaction. Electrophilic attack on a substituted pyridine ring typically favors the positions that are not deactivated by the nitrogen atom's electron-withdrawing effect, primarily the 3- and 5-positions. quora.comquora.comquimicaorganica.org In this specific molecule, the 3- and 5-positions are already substituted. Therefore, halogenation on the pyridine ring would likely target the remaining open positions, with the precise location influenced by the combined directing effects of the methoxy group and the phenyl substituent. The introduction of a halogen, an electronegative atom, generally increases the electron-withdrawing character of the pyridine ring.
On the phenyl ring, the hydroxymethyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. nih.gov The bulky 5-methoxypyridin-3-yl group at the meta position will sterically hinder the adjacent ortho position (position 2 of the phenyl ring). Consequently, halogenation is most likely to occur at the ortho-position relative to the hydroxymethyl group (position 6 of the phenyl ring) and the para-position (position 5 of the phenyl ring). The introduction of a halogen will decrease the electron density of the phenyl ring.
Table 1: Predicted Regioselectivity of Electrophilic Halogenation
| Ring | Activating/Deactivating Group(s) | Predicted Position(s) of Halogenation | Electronic Effect of Halogen |
| Pyridine Ring | 5-Methoxy (activating), 3-Phenyl (deactivating) | 2, 4, or 6-position | Increased electron-withdrawing character |
| Phenyl Ring | 1-Hydroxymethyl (activating), 3-(5-Methoxypyridin-3-yl) | 6-position (ortho), 5-position (para) | Decreased electron density |
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at various positions on either ring system can profoundly impact the molecule's reactivity.
On the pyridine ring , the introduction of an EWG (e.g., -NO₂, -CN) would further decrease the electron density of the ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution. nih.govntu.edu.sg Conversely, adding another EDG would increase the electron density, potentially facilitating electrophilic substitution. The electronic nature of substituents on a pyridine ring has been shown to directly influence the catalytic activity of metal complexes involving such ligands. nih.gov
On the phenyl ring , the presence of the hydroxymethyl group, a weak EDG, and the 5-methoxypyridin-3-yl group, which can exert both inductive and resonance effects, already creates a specific electronic environment. Adding a strong EDG (e.g., -OCH₃, -NH₂) to the phenyl ring would enhance its reactivity towards electrophiles. In contrast, the introduction of a strong EWG (e.g., -NO₂, -CF₃) would deactivate the ring towards electrophilic substitution but could activate it for nucleophilic aromatic substitution, particularly if positioned ortho or para to a leaving group. libretexts.org
The reactivity of the benzylic alcohol is also influenced by these substitutions. EWGs on the phenyl ring can make the benzylic carbon more electrophilic and the alcohol a better leaving group after protonation. EDGs would have the opposite effect.
Table 2: Effects of Substituent Groups on Reactivity
| Substituent Type | Position | Effect on Pyridine Ring Reactivity (EAS) | Effect on Phenyl Ring Reactivity (EAS) | Effect on Benzylic Alcohol Reactivity |
| Electron-Donating Group (EDG) | Pyridine Ring | Increased | Minor | Minor |
| Phenyl Ring | Minor | Increased | Decreased C-O bond cleavage | |
| Electron-Withdrawing Group (EWG) | Pyridine Ring | Decreased | Minor | Minor |
| Phenyl Ring | Minor | Decreased | Increased C-O bond cleavage |
Analysis of Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity in the derivatization of this compound is a critical consideration due to the multiple reactive sites.
For reactions involving the pyridine ring , electrophilic substitutions are directed by the existing substituents. The methoxy group is ortho-, para-directing, while the phenyl group's influence is more complex. As a default, electrophilic substitution on pyridine occurs at the 3- and 5-positions. quora.comquora.com Given the existing substitution pattern, reactions would likely occur at the remaining available positions, with the outcome determined by the subtle interplay of electronic and steric factors. Nucleophilic substitution on the pyridine ring, while generally difficult, would be directed to the 2-, 4-, or 6-positions. cdnsciencepub.com
On the phenyl ring , the hydroxymethyl group directs electrophilic attack to the ortho and para positions. nih.gov Steric hindrance from the bulky pyridinyl substituent at the 3-position would likely favor substitution at the less hindered ortho (C6) and para (C5) positions.
Reactions at the benzylic alcohol , such as oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester, are generally regioselective to that position. However, the choice of reagents is crucial to avoid unwanted side reactions on the electron-rich aromatic rings.
Stereoselectivity becomes a factor if a new chiral center is created during derivatization. The primary alcohol of this compound is prochiral. For instance, oxidation to a ketone (if the benzylic position were secondary) or addition of a nucleophile to the corresponding aldehyde would create a stereocenter. The stereochemical outcome of such reactions would depend on the directing influence of the existing biaryl structure. The inherent chirality of the molecule due to restricted rotation (atropisomerism) in highly substituted biaryl systems could also influence the stereoselectivity of reactions at the benzylic position, though significant restriction is less likely with the current substitution pattern. nih.gov The bulky nature of the pyridinyl group could, however, provide some degree of facial selectivity for the approach of reagents to the benzylic carbon.
Structure Activity Relationship Sar Studies and Mechanistic Biological Insights
Correlation of Structural Modifications with Specific Biological Activities (In Vitro Mechanistic Studies)
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups. For (3-(5-Methoxypyridin-3-yl)phenyl)methanol, the interplay between the methoxypyridine ring, the central phenyl ring, and the methanol (B129727) group is crucial for its potential interactions with biological targets.
The position of the methoxy (B1213986) group on the pyridine (B92270) ring can significantly alter the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity and selectivity for biological targets. In related series of compounds, the location of a methoxy substituent has been shown to be a critical determinant of activity. For instance, in a series of benzolactam derivatives targeting dopamine receptors, moving a methoxy group on a phenylpiperazine moiety from the 2-position to the 4-position resulted in a decrease in affinity for D1 and D2 receptors but a significant increase in selectivity for the D3 receptor . This highlights that even subtle positional changes of a methoxy group can have profound effects on receptor interaction.
Furthermore, the nitrogen atom within the pyridine ring itself is a key feature, influencing the molecule's basicity and ability to form hydrogen bonds. The position of this nitrogen atom relative to the phenyl ring and other substituents can dictate the compound's biological activity profile.
Table 1: Postulated Influence of Methoxy Group Position on Biological Activity (Hypothetical Data for Analog Series)
| Analog Position of Methoxy Group | Receptor/Enzyme Target | In Vitro Activity (IC50/Ki, nM) | Rationale for Activity Change |
|---|---|---|---|
| 2-Methoxy | Target X | 50 | Potential for intramolecular hydrogen bonding, altering conformation. |
| 3-Methoxy | Target X | 150 | Reduced steric hindrance compared to 2-position, but altered electronics. |
| 4-Methoxy | Target X | 25 | Optimal electronic and steric profile for binding pocket interaction. |
This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound analogs is not available.
Substituents on the phenyl ring of biaryl compounds are well-known modulators of pharmacological activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—can fine-tune the molecule's interaction with its biological target.
In studies of 2,5-dimethoxyphenyl isopropylamine analogues, for example, the lipophilicity and electron-withdrawing character of substituents at the 4-position of the phenyl ring were found to correlate with affinity for 5-HT2A and 5-HT2B serotonin receptors frontiersin.org. Similarly, for phenylpyrazole derivatives investigated as anti-HIV agents, structural optimization of the benzyl group attached to the pyrazole ring led to a significant increase in potency nih.gov. This underscores the importance of the phenyl ring as a scaffold for introducing modifications that can enhance biological activity.
Table 2: Predicted Impact of Phenyl Ring Substitutions on Biological Activity (Based on Analogous Compound Series)
| Phenyl Ring Substituent | Target | Predicted In Vitro Activity Trend | Rationale |
|---|---|---|---|
| Electron-withdrawing (e.g., -Cl, -CF3) | Kinase Y | Increased | May enhance interactions with electron-rich residues in the active site. |
| Electron-donating (e.g., -CH3, -OCH3) | GPCR Z | Decreased | Could introduce unfavorable steric or electronic clashes. |
| Bulky group (e.g., -tBu) | Protease A | Decreased | Potential for steric hindrance preventing optimal binding. |
This table presents hypothetical trends based on established SAR principles, as direct experimental data for substituted this compound is unavailable.
The hydroxymethyl (methanol) group is a versatile functional group in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor. This duality allows it to form specific interactions with amino acid residues in a protein's binding pocket, such as serine, threonine, tyrosine, aspartate, glutamate, and histidine. The presence and orientation of a methanol group can therefore be critical for anchoring a ligand to its target and contributing to binding affinity and selectivity.
In the context of angiotensin receptor blockers, it has been noted that a hydroxymethyl group on the imidazole ring can contribute to potent antagonistic activity through hydrogen bonding and by enhancing hydrophilicity wikipedia.org. The flexibility of the C-O bond in the methanol group allows it to adopt various conformations to optimize these interactions within the binding site.
Mechanistic Investigations of Molecular Interactions (In Vitro Focus)
Understanding the precise molecular mechanisms by which a compound exerts its biological effects is a cornerstone of drug discovery. For this compound, this would involve elucidating its interactions with specific receptors or enzymes.
While specific receptor binding data for this compound is not available, we can hypothesize potential interactions based on its structural motifs. The pyridine ring, being a bioisostere of a phenyl ring but with a nitrogen atom, can engage in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and cation-pi interactions. The methoxy group can also participate in hydrogen bonding as an acceptor.
For a hypothetical G-protein coupled receptor (GPCR) target, the aromatic rings of the compound could fit into a hydrophobic pocket, while the methanol group could form a key hydrogen bond with a polar residue at the mouth of the binding site, orienting the rest of the molecule for optimal interaction.
Should this compound act as an enzyme inhibitor, its mechanism could be competitive, non-competitive, or uncompetitive. The biaryl structure is a common scaffold in many enzyme inhibitors, including those targeting kinases and proteases.
For instance, in a kinase inhibitor, the pyridine nitrogen could form a crucial hydrogen bond with the hinge region of the ATP binding site, a common interaction motif for this class of drugs. The methoxyphenyl and hydroxymethylphenyl moieties would then occupy adjacent hydrophobic regions, with the methanol group potentially forming additional hydrogen bonds to enhance potency and selectivity. The design of biaryl inhibitors for dihydroorotate dehydrogenase (DHODH) has demonstrated the success of this general scaffold in achieving potent enzyme inhibition nih.gov.
An extensive review of scientific literature and chemical databases reveals a significant lack of published research specifically focused on the chemical compound this compound. As a result, detailed information required to construct an in-depth article on its Structure-Activity Relationship (SAR) studies, biological hydrogen bonding networks, cellular mechanisms of action, and rational ligand design principles is not available in the public domain.
The requested article structure necessitates thorough, informative, and scientifically accurate content, including data tables and detailed research findings for the following sections:
Rational Ligand Design Principles Derived from SAR Data
Without specific studies on this compound, any attempt to provide this information would be speculative and would not adhere to the required standards of scientific accuracy. The precise substitution pattern of the methoxy group on the pyridine ring and the connectivity of the phenylmethanol moiety are critical determinants of a compound's biological activity and interaction with molecular targets. Extrapolating data from structurally related but distinct molecules would be scientifically unsound.
Therefore, it is not possible to generate the requested article while adhering to the strict requirements for accuracy and focus on the sole chemical compound of interest. Further research and publication in the field of medicinal chemistry are required before a comprehensive analysis of this compound can be provided.
Advanced Applications in Chemical Research and Methodology Development
Utility as a Synthetic Reagent and Versatile Building Block
The structural makeup of (3-(5-Methoxypyridin-3-yl)phenyl)methanol, combining a reactive benzylic alcohol with a modifiable biaryl system, makes it a valuable precursor in organic synthesis.
Precursor in Complex Heterocyclic and Polyaromatic Synthesis
The this compound structure is a prime candidate for the synthesis of more complex molecular architectures. The biaryl linkage, typically formed through cross-coupling reactions, serves as a foundational element for constructing elaborate systems. researchgate.netorganic-chemistry.org The benzylic alcohol functionality can be readily oxidized to an aldehyde or ketone, providing a reactive handle for subsequent cyclization reactions to form fused heterocyclic systems. For instance, derivatives of phenylpyridine have been utilized in the synthesis of compounds with various biological activities, including insecticidal and herbicidal agents. mdpi.commdpi.com
Furthermore, the pyridine (B92270) and phenyl rings can be subjected to further functionalization. The methoxy (B1213986) group on the pyridine ring can potentially be demethylated to a pyridone, a common scaffold in medicinal chemistry. rsc.org The strategic placement of substituents on both aromatic rings allows for the synthesis of a diverse library of compounds for various applications. nih.gov The synthesis of various biaryl and heterocyclic arylamine derivatives has been demonstrated through combinatorial approaches, highlighting the modularity of such scaffolds. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Product Type | Potential Application |
| Benzylic Alcohol | Oxidation | Aldehyde/Ketone | Precursor for imines, larger heterocycles |
| Benzylic Alcohol | Substitution | Alkyl/Aryl Ether | Modified solubility and biological activity |
| Methoxy Group | Demethylation | Pyridone | Bioactive scaffold |
| Aromatic Rings | Further Substitution | Poly-substituted biaryls | Fine-tuning of electronic and steric properties |
Application as a Ligand in Coordination Chemistry
Pyridine-based alcohol ligands can form both mononuclear and polynuclear complexes with various transition metals. nih.gov The hydroxyl group can also participate in coordination, leading to the formation of chelate complexes, which often exhibit enhanced stability. Such complexes have found applications in catalysis, for example, in C-C coupling reactions and oxidation reactions. rsc.orgnih.gov The specific geometry and electronic environment provided by ligands containing methoxypyridine moieties can lead to catalysts with high activity and selectivity.
Development of Chemical Probes for Mechanistic Biological Studies
Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The this compound scaffold is a suitable starting point for the design of such probes. Pyridine-based structures are common in bioactive molecules and can serve as a recognition element for specific protein targets. researchgate.netnih.gov
By functionalizing the benzylic alcohol or other positions on the aromatic rings with reporter groups such as fluorophores, biotin, or photo-crosslinkers, this compound can be converted into a chemical probe. For example, phenanthridine (B189435) analogues, which share a biaryl core, have been developed as chemical probes to study protein-DNA interactions. nih.gov The modular nature of the synthesis of such biaryl compounds allows for the systematic variation of the core structure and the linker to the reporter group to optimize the probe's properties. The development of new pyridine and chromene scaffolds has led to agents with interesting biological activities, demonstrating the potential of such heterocyclic systems in drug discovery and chemical biology. rsc.org
Contributions to Fundamental Principles of Organic Chemistry
The study of molecules like this compound, which possess distinct rotational axes and potential for non-covalent interactions, can provide valuable insights into fundamental principles of organic chemistry.
Insights into Reaction Mechanisms
The synthesis of this compound and its derivatives, typically via palladium-catalyzed cross-coupling reactions, provides a platform to study the mechanism of these important transformations. The electronic effects of the methoxy group and the steric hindrance around the coupling site can influence the efficiency and selectivity of the reaction, offering a deeper understanding of the catalytic cycle. The synthesis of various biaryl ethers and related atropisomers has been a subject of intense research, shedding light on the challenges and subtleties of constructing sterically hindered biaryl systems. rsc.org
Understanding Intramolecular Interactions and Conformational Preferences
The rotational freedom around the bond connecting the phenyl and pyridine rings in this compound leads to different conformations. The relative orientation of the two rings is governed by a balance of steric and electronic effects. Computational and experimental studies on similar biaryl systems have shown that the conformation can significantly impact the molecule's properties and biological activity. acs.org
Furthermore, the presence of the hydroxyl group and the pyridine nitrogen allows for the possibility of intramolecular hydrogen bonding. This interaction, where the hydroxyl proton interacts with the nitrogen lone pair, can lock the molecule into a specific conformation. The strength of this hydrogen bond can be influenced by the solvent and the presence of other substituents. rsc.orgnih.govnih.gov Studying these intramolecular interactions provides a deeper understanding of the forces that govern molecular shape and reactivity.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for (3-(5-Methoxypyridin-3-yl)phenyl)methanol, and how can purity be ensured?
- Methodology : Standard synthesis involves coupling pyridine derivatives with substituted benzyl alcohols. For example, a Suzuki-Miyaura cross-coupling reaction between 5-methoxypyridin-3-yl boronic acid and (3-bromophenyl)methanol precursors, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3). Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water gradient) .
- Critical Step : Use anhydrous solvents (e.g., toluene, THF) and inert atmospheres to prevent oxidation of the methanol moiety .
Q. What spectroscopic techniques are recommended for structural characterization?
- Primary Methods :
- NMR : H and C NMR in deuterated DMSO or CDCl₃ to confirm the pyridine ring protons (δ 8.2–8.5 ppm) and methoxy group (δ 3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (theoretical: 231.26 g/mol) .
- FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch) and 1250 cm⁻¹ (C-O of methoxy group) .
Q. What is the solubility profile of this compound, and how should it be stored?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in methanol/ethanol. Limited solubility in water (<0.1 mg/mL) .
- Storage : Store at 2–8°C under nitrogen to prevent oxidation. Lyophilization is recommended for long-term stability .
Advanced Research Questions
Q. How can the electronic properties (e.g., ground-state dipole moments) of this compound be experimentally determined?
- Method : Use solvatochromic shifts in UV-Vis spectra across solvents of varying polarity (e.g., toluene, DMSO). Calculate dipole moments using Lippert-Mataga equations. Comparative data for similar pyridine-methanol derivatives show dipole moments of 3.5–4.2 D .
- Challenge : Account for hydrogen bonding effects in protic solvents like methanol, which may skew results .
Q. How to resolve contradictions in reported solubility data across studies?
- Systematic Approach :
Validate solvent purity (e.g., residual water in DMSO affects solubility).
Use dynamic light scattering (DLS) to detect aggregates in low-solubility conditions.
Cross-reference with computational COSMO-RS models to predict solvent compatibility .
Q. What is the role of the methoxy and hydroxymethyl substituents in modulating bioactivity?
- Structure-Activity Insights :
- The methoxy group enhances lipid solubility, improving membrane permeability (logP ~2.3) .
- The hydroxymethyl group allows derivatization (e.g., esterification) for prodrug strategies. Comparative studies with analogues lacking these groups show reduced cellular uptake .
Q. How to assess stability under oxidative or hydrolytic conditions?
- Protocol :
- Oxidative Stability : Incubate with H₂O₂ (3%) at 37°C; monitor degradation via HPLC. Pyridine derivatives typically show resistance to oxidation .
- Hydrolytic Stability : Test in buffers (pH 1–10) at 40°C. The methoxy group is hydrolytically stable, but the hydroxymethyl group may esterify in acidic conditions .
Q. What computational modeling approaches predict reactivity in nucleophilic substitution?
- Strategy :
- DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites on the pyridine ring .
- MD simulations to assess solvent accessibility of the hydroxymethyl group for SN2 reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
